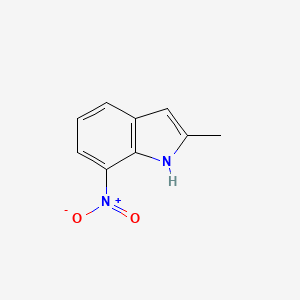![molecular formula C13H17FN2O3 B3191672 Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester CAS No. 565176-83-2](/img/structure/B3191672.png)
Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester
概要
説明
Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester is an organic compound with the molecular formula C₁₃H₁₇FN₂O₃ and a molecular weight of 268.28 g/mol. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. It is characterized by the presence of a fluoro-substituted phenyl ring and a morpholine moiety, which contribute to its unique chemical properties.
準備方法
The synthesis of Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester typically involves the esterification of carbamic acid with an ethyl group. The detailed synthetic pathways and reaction conditions can vary, but a common approach includes the following steps:
Starting Materials: The synthesis begins with the preparation of 3-fluoro-4-(4-morpholinyl)phenylamine and ethyl chloroformate.
Reaction Conditions: The amine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the desired ethyl ester.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are targets for the treatment of neurological disorders such as Alzheimer’s disease.
Pharmacology: It has shown potential in inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and inhibiting angiogenesis.
作用機序
The mechanism of action of Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester involves interactions with various enzymes and receptors in the body. It inhibits enzymes such as acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in the brain. This can result in improved memory and cognitive function. Additionally, its binding to the GABA-A receptor modulates neurotransmitter activity, contributing to its anticonvulsant effects.
類似化合物との比較
Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester can be compared with other similar compounds, such as:
Linezolid: An oxazolidinone antibiotic with a similar morpholine moiety, used to treat bacterial infections.
Fluoro-substituted Phenylcarbamates: Compounds with similar structures but different substituents on the phenyl ring, which may exhibit varying biological activities.
Morpholine Derivatives: Compounds containing the morpholine ring, which are studied for their pharmacological properties.
The uniqueness of this compound lies in its specific combination of a fluoro-substituted phenyl ring and a morpholine moiety, contributing to its distinct chemical and biological properties.
特性
IUPAC Name |
ethyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3/c1-2-19-13(17)15-10-3-4-12(11(14)9-10)16-5-7-18-8-6-16/h3-4,9H,2,5-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWOYYCTPLLAHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)N2CCOCC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415464 | |
| Record name | ST093241 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565176-83-2 | |
| Record name | ST093241 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-](/img/structure/B3191591.png)


![5-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B3191611.png)






![Furo[3,4-b]quinoxaline-1,3-dione](/img/structure/B3191686.png)


